Cas no 1344094-60-5 ((2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine)

(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine 化学的及び物理的性質
名前と識別子
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- 5-Thiazolemethanamine, N-[(2-fluorophenyl)methyl]-
- (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine
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- インチ: 1S/C11H11FN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2
- InChIKey: PKLMXINSOODNJI-UHFFFAOYSA-N
- ほほえんだ: S1C(CNCC2=CC=CC=C2F)=CN=C1
(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160760-0.1g |
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1344094-60-5 | 0.1g |
$653.0 | 2023-05-26 | ||
Enamine | EN300-160760-0.25g |
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1344094-60-5 | 0.25g |
$683.0 | 2023-05-26 | ||
Enamine | EN300-160760-1.0g |
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1344094-60-5 | 1g |
$743.0 | 2023-05-26 | ||
Enamine | EN300-160760-10.0g |
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1344094-60-5 | 10g |
$3191.0 | 2023-05-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00992564-1g |
[(2-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine |
1344094-60-5 | 95% | 1g |
¥3717.0 | 2023-04-10 | |
Enamine | EN300-160760-50mg |
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1344094-60-5 | 50mg |
$468.0 | 2023-09-23 | ||
Enamine | EN300-160760-500mg |
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1344094-60-5 | 500mg |
$535.0 | 2023-09-23 | ||
Enamine | EN300-160760-0.05g |
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1344094-60-5 | 0.05g |
$624.0 | 2023-05-26 | ||
Enamine | EN300-160760-5.0g |
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1344094-60-5 | 5g |
$2152.0 | 2023-05-26 | ||
Enamine | EN300-160760-2.5g |
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1344094-60-5 | 2.5g |
$1454.0 | 2023-05-26 |
(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamineに関する追加情報
Comprehensive Overview of (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS No. 1344094-60-5)
(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS No. 1344094-60-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a 2-fluorophenyl group with a 1,3-thiazol-5-yl moiety, linked via a methylamine bridge. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated aromatic systems and heterocyclic scaffolds like thiazole are known to enhance binding affinity and metabolic stability.
The compound's CAS number 1344094-60-5 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its systematic name, (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine, reflects the IUPAC nomenclature rules, highlighting the fluorine substitution at the phenyl ring and the thiazole heterocycle. These structural elements are frequently explored in modern medicinal chemistry, as fluorination is a common strategy to modulate pharmacokinetics, while thiazole derivatives are prized for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
In recent years, the demand for fluorinated compounds and heterocyclic amines has surged, driven by advancements in targeted therapy and precision agriculture. Searches for terms like "fluorophenyl thiazole derivatives" or "CAS 1344094-60-5 applications" have spiked in scientific literature and patent filings. This trend aligns with broader industry priorities, such as the development of next-generation agrochemicals and small-molecule therapeutics. The compound's versatility is further underscored by its potential role in catalysis and material science, where its electron-rich framework could facilitate novel reactions or functional materials.
From a synthetic perspective, (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine exemplifies the convergence of organofluorine chemistry and heterocyclic synthesis. Its preparation typically involves multi-step routes, including nucleophilic substitutions and reductive aminations, to assemble the fluorophenyl-thiazole core. Researchers often optimize these protocols to improve yield and purity, addressing challenges like regioselectivity and functional group compatibility. Such efforts are documented in peer-reviewed journals, reinforcing the compound's relevance in academic and industrial settings.
Beyond its chemical attributes, CAS 1344094-60-5 is frequently discussed in forums focusing on structure-activity relationships (SAR) and molecular design. Queries like "how does fluorine affect thiazole reactivity?" or "amine-linked heterocycles in drug design" reflect the compound's interdisciplinary appeal. These discussions often cite its balanced lipophilicity and hydrogen-bonding capacity, which are crucial for optimizing bioavailability and target engagement in lead optimization campaigns.
In summary, (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS No. 1344094-60-5) represents a compelling case study in contemporary chemical research. Its dual fluorophenyl and thiazole motifs align with cutting-edge trends in medicinal chemistry and agrochemical innovation, while its synthetic accessibility fosters exploration across diverse applications. As interest in tailored molecular architectures grows, this compound is poised to remain a focal point for scientific inquiry and technological development.
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